molecular formula C23H16O4 B12206519 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate

Cat. No.: B12206519
M. Wt: 356.4 g/mol
InChI Key: FUURFTZRFXFGSR-XKZIYDEJSA-N
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Description

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[3,4-b]furan core, which is a fused ring system containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[3,4-b]furan core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-oxo group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the (4-phenylphenyl)methylene group: This can be done through a Wittig reaction or a similar carbon-carbon bond-forming reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or covalent bonding. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-2-[(4-methylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate
  • 3-Oxo-2-[(4-chlorophenyl)methylene]benzo[3,4-b]furan-6-yl acetate
  • 3-Oxo-2-[(4-nitrophenyl)methylene]benzo[3,4-b]furan-6-yl acetate

Uniqueness

What sets 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl acetate apart from similar compounds is the presence of the (4-phenylphenyl)methylene group. This group can significantly influence the compound’s electronic properties, steric effects, and overall reactivity, making it a unique candidate for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] acetate

InChI

InChI=1S/C23H16O4/c1-15(24)26-19-11-12-20-21(14-19)27-22(23(20)25)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-14H,1H3/b22-13-

InChI Key

FUURFTZRFXFGSR-XKZIYDEJSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

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